Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. Its structure includes a 2,3-dimethoxyphenyl substituent at position 4 and an ethyl carboxylate group at position 2. The electron-donating methoxy groups on the phenyl ring may enhance solubility and influence intermolecular interactions, such as π-π stacking or hydrogen bonding, which are critical for its pharmacological profile.
Properties
Molecular Formula |
C21H21N3O5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c1-4-29-20(26)16-17(12-8-7-11-15(27-2)18(12)28-3)24-14-10-6-5-9-13(14)22-21(24)23-19(16)25/h5-11,16-17H,4H2,1-3H3,(H,22,23,25) |
InChI Key |
NATVDNWIIGGVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=C(C(=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components
-
Aldehyde : 2,3-Dimethoxybenzaldehyde (introduces the aryl substituent).
-
β-Keto Ester : Ethyl acetoacetate or ethyl benzimidazole-2-carboxylate derivatives.
-
Urea/Thiourea : Functionalized benzimidazole-2-amine derivatives.
Protocol (Adapted from )
-
Step 1 : Condensation of 2,3-dimethoxybenzaldehyde (1.0 equiv) with ethyl 3-aminobenzimidazole-2-carboxylate (1.0 equiv) in ethanol under reflux (12–24 h).
-
Step 2 : Addition of urea (1.2 equiv) and catalytic HCl (0.5 mol%), followed by microwave irradiation (80°C, 30 min).
-
Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol/DMF (1:3).
Optimization Insights
-
Catalysts : Lewis acids (e.g., ZnCl₂, FeCl₃) improve cyclization efficiency.
-
Solvents : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates.
Stepwise Synthesis via Pre-Formed Benzimidazole Intermediates
This approach isolates benzimidazole precursors before pyrimidine ring formation, ensuring regioselectivity.
Synthesis of Benzimidazole Intermediate
Cyclocondensation with Pyrimidine Precursors
-
Reaction : The benzimidazole intermediate (1.0 equiv) is treated with ethyl 3-ethoxyacrylate (1.2 equiv) and ammonium acetate (2.0 equiv) in acetic acid (80°C, 8 h).
-
Mechanism : Acid-catalyzed cyclodehydration forms the tetrahydropyrimidine ring.
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
-
Conditions : Ethanol/water (3:1), ultrasound irradiation (40 kHz, 50°C, 2 h).
-
Advantages : 30% reduction in reaction time vs. conventional heating.
Ionic Liquid-Mediated Reactions
Catalytic Methods
Acid Catalysis
Transition Metal Catalysis
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Time | Yield | Advantages |
|---|---|---|---|---|
| Biginelli Adaptation | HCl/ethanol | 24 h | 58% | One-pot simplicity |
| Stepwise Synthesis | Acetic acid | 14 h | 78% | High regiocontrol |
| Ultrasound-Assisted | None/ethanol-water | 2 h | 70% | Energy-efficient |
| Ionic Liquid-Mediated | [BMIM]Cl | 6 h | 82% | Recyclable solvent, high yield |
Characterization and Validation
Synthetic products are validated via:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves the Biginelli reaction, a well-established method for creating dihydropyrimidinone derivatives from aldehydes, urea (or thiourea), and β-keto esters. The reaction conditions often include acid catalysts such as p-toluenesulfonic acid (PTSA) under reflux conditions using ethanol as a solvent. This method is favored for its efficiency and ability to produce highly functionalized heterocycles in good yields .
Table 1: Key Synthesis Parameters
| Parameter | Details |
|---|---|
| Reaction Type | Biginelli Reaction |
| Catalyst | p-Toluenesulfonic Acid (PTSA) |
| Solvent | Ethanol |
| Yield | Typically > 80% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate. For instance, derivatives exhibiting benzimidazole structures have demonstrated significant cytotoxicity against various cancer cell lines such as HeLa and A549 with IC50 values ranging from 0.096 to 0.63 μM . The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Antimicrobial Activity
Compounds in this class have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives possess activity against a range of bacterial strains, making them potential candidates for developing new antibacterial agents .
| Activity Type | Target Organisms/Cells | IC50 Values |
|---|---|---|
| Anticancer | HeLa, A549 | 0.096 - 0.63 μM |
| Antimicrobial | Various bacterial strains | Varies by specific compound |
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes crucial for tumor growth and proliferation, thus offering a pathway for therapeutic development against cancer .
Receptor Modulation
In addition to enzyme inhibition, there is ongoing research into how this compound may modulate receptor activity within biological systems. Such interactions could lead to new treatments for conditions like inflammation or metabolic disorders .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of similar compounds:
- A study by Nguyen et al. demonstrated that benzimidazole derivatives showed promising results against multiple cancer cell lines with significant cytotoxicity profiles .
- Another research effort focused on the synthesis of novel benzimidazole-linked triazole derivatives that exhibited enhanced biological activities compared to their predecessors .
Table 3: Summary of Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the benzimidazole and pyrimidine rings allows for strong interactions with nucleic acids and proteins, making it a potent inhibitor of certain biological processes.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. In contrast, the 2,3-dimethoxy and trimethoxy substituents in the target compound and increase electron density, which may favor solubility and π-π interactions .
- Steric Effects: Bulky substituents like phenethyl in or diethylamino in may hinder molecular packing, affecting crystallization and bioavailability.
Physicochemical Properties
Crystallography : The compound in exhibits planar fused rings and π-π stacking (centroid distance: 3.3386 Å), stabilized by C–H···N/O bonds. The target compound’s 2,3-dimethoxy groups may induce similar planar stacking but with altered torsion angles due to steric effects.
Biological Activity
Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, structural characteristics, and various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 334.4 g/mol. The compound features a unique fused ring system that combines benzimidazole and tetrahydropyrimidine structures, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.78 µg/ml to 1.56 µg/ml . The introduction of methoxy groups in the phenyl ring is believed to enhance these activities due to increased lipophilicity and interaction with microbial membranes.
Anticancer Activity
Benzimidazole derivatives are also being explored for their anticancer potential. The structural features of this compound suggest that it may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Studies on similar compounds have demonstrated their ability to inhibit key enzymes involved in cancer progression .
The proposed mechanism of action for this class of compounds often involves the inhibition of specific kinases or enzymes that are crucial for cellular signaling pathways associated with growth and proliferation. For example, some benzimidazole derivatives have been identified as potent inhibitors of Aurora-A kinase, which plays a significant role in mitosis .
Study 1: Antibacterial Efficacy
A recent investigation focused on synthesizing a series of benzimidazole derivatives to evaluate their antibacterial activity. The study found that compounds with structural similarities to this compound exhibited promising results against resistant strains of bacteria. The most active derivatives had MIC values comparable to established antibiotics .
Study 2: Anticancer Properties
In another study examining the anticancer properties of benzimidazole derivatives, several compounds were synthesized and tested against human cancer cell lines. Results indicated that certain modifications on the benzimidazole scaffold significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the potential for developing new anticancer agents based on this chemical framework .
Q & A
Q. Table 1: Typical Reaction Parameters
| Component | Role | Example Quantity |
|---|---|---|
| 2,3-Dimethoxybenzaldehyde | Electrophilic aromatic donor | 1 mmol |
| Ethyl β-ketoester | Cyclization agent | 1 mmol |
| Benzimidazole derivative | Nucleophilic amine source | 1 mmol |
| Solvent | Reaction medium | 3–5 mL ethanol |
| Catalyst | Acid (e.g., glacial acetic) | 5 drops |
Basic: Which spectroscopic methods are critical for confirming the structure?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl signals (δ ~170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 435.142) and fragmentation patterns .
- X-ray Diffraction : Resolves the fused-ring planarity and substituent orientation (e.g., dihedral angles <5° between rings) .
- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups .
Advanced: How can researchers resolve discrepancies between theoretical and experimental spectral data?
Methodological Answer:
Discrepancies often arise from dynamic effects or crystallographic packing. Strategies include:
- Computational Modeling : Density Functional Theory (DFT) calculates NMR chemical shifts or optimizes geometries for comparison .
- Purity Verification : Repurify samples via column chromatography to eliminate contaminants causing signal splitting .
- Cross-Referencing : Compare data with structurally analogous compounds (e.g., ethyl 4-(4-nitrophenyl) derivatives) to identify substituent-specific shifts .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst) and identify optimal conditions .
- Inert Atmosphere : Protect air-sensitive intermediates (e.g., enolates) using nitrogen or argon .
- Catalyst Screening : Evaluate Brønsted/Lewis acids (e.g., ionic liquids) to enhance cyclization efficiency .
Q. Table 2: Example DoE Variables
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 343–383 K | ↑ Yield above 363 K |
| Solvent Polarity | Ethanol vs. DMF | DMF preferred for solubility |
| Reaction Time | 4–12 hours | Plateau at 8 hours |
Advanced: How to analyze π-π interactions in the crystal structure and their implications?
Methodological Answer:
- X-ray Data Analysis : Measure centroid-to-centroid distances (e.g., 3.34 Å for imidazole rings) and plane-to-plane displacements using software like CrystalClear .
- Thermal Stability : Correlate π-stacking with melting points (e.g., higher melting points for tightly packed structures) .
- Bioactivity Relevance : Stacking interactions may influence binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Advanced: How to validate biological activity while addressing contradictory assay results?
Methodological Answer:
- Dose-Response Curves : Test multiple concentrations to rule out false positives/negatives .
- Target Selectivity : Use kinase profiling assays to distinguish specific inhibition from off-target effects .
- Structural Analogues : Compare activity across derivatives (e.g., nitro vs. methoxy substituents) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
